3-methoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide
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Overview
Description
3-methoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide is a complex organic compound that features a benzamide core substituted with methoxy, pyrrolidinyl, and pyridazinyl groups
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting potential anti-tubercular activity . Other related compounds have shown activity against the ribosomal s6 kinase p70S6Kβ (S6K2) .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit certain enzymes and proteins, which could potentially disrupt the normal functioning of the target organisms or cells .
Biochemical Pathways
Related compounds have been found to interact with various biochemical pathways, including those involved intuberculosis infection and protein synthesis .
Pharmacokinetics
The pyrrolidine ring, a common feature in this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing three-dimensional coverage due to the non-planarity of the ring .
Result of Action
Similar compounds have been found to exhibit significant inhibitory activity againstMycobacterium tuberculosis H37Ra and the ribosomal s6 kinase p70S6Kβ (S6K2) , suggesting potential anti-tubercular and anti-proliferative effects.
Action Environment
It’s worth noting that the biological activity of similar compounds can be influenced by various factors, including the spatial orientation of substituents and the different binding modes to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinyl Intermediate: Starting with a suitable pyridazine precursor, such as 3-chloropyridazine, the pyrrolidinyl group is introduced through nucleophilic substitution using pyrrolidine under reflux conditions.
Coupling with Phenyl Derivative: The pyridazinyl intermediate is then coupled with a phenyl derivative, such as 4-aminophenyl, using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig coupling).
Introduction of the Benzamide Group: The final step involves the formation of the benzamide linkage by reacting the coupled intermediate with 3-methoxybenzoic acid or its activated derivative (e.g., acid chloride) in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Formation of 3-hydroxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide.
Reduction: Formation of 3-methoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzylamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-methoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its interactions with biological targets.
Biological Studies: Used in studies to understand its effects on cellular pathways and its potential as a lead compound for drug development.
Chemical Biology: Employed as a probe to study protein-ligand interactions and enzyme inhibition.
Industrial Applications: Potential use in the development of new materials or as a precursor for more complex chemical entities.
Comparison with Similar Compounds
Similar Compounds
3-methoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzylamine: Similar structure but with a benzylamine group instead of benzamide.
3-hydroxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
3-methoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The combination of methoxy, pyrrolidinyl, and pyridazinyl groups contributes to its potential as a versatile scaffold in drug discovery and development.
Properties
IUPAC Name |
3-methoxy-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-28-19-6-4-5-17(15-19)22(27)23-18-9-7-16(8-10-18)20-11-12-21(25-24-20)26-13-2-3-14-26/h4-12,15H,2-3,13-14H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RENAJLONERLXIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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